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Compound of Interest

Compound Name: Isobutylcyclopentane

Cat. No.: B1594832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

isobutylcyclopentane, a saturated hydrocarbon. The document details the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the

structural characterization of this molecule. The information presented herein is intended to

support research and development activities where the identification and characterization of

non-polar moieties are critical.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for

isobutylcyclopentane. These data are essential for the unambiguous identification and

structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of public experimental NMR data for isobutylcyclopentane, the

following ¹H and ¹³C NMR data are predicted values. These predictions offer a reliable

estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Data for Isobutylcyclopentane
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H-9, H-9' 0.86 Doublet 6.6

H-7, H-7' 1.15 Triplet 7.3

H-2, H-5, H-2', H-5' 1.25 Multiplet -

H-3, H-4, H-3', H-4' 1.52 Multiplet -

H-8 1.62 Nonet 6.7

H-1, H-1' 1.76 Multiplet -

Predicted using NMRDB.org.

Table 2: Predicted ¹³C NMR Data for Isobutylcyclopentane

Carbon Chemical Shift (ppm)

C-9 22.8

C-3, C-4 25.5

C-8 28.9

C-2, C-5 32.7

C-1 37.8

C-7 44.1

Predicted using NMRDB.org.

Infrared (IR) Spectroscopy
The infrared spectrum of isobutylcyclopentane is characterized by absorptions corresponding

to the stretching and bending vibrations of its C-H and C-C bonds. The data presented was

sourced from the NIST Chemistry WebBook[1].

Table 3: Key IR Absorption Bands for Isobutylcyclopentane
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2955 C-H Stretch Alkane (CH₃, CH₂)

2868 C-H Stretch Alkane (CH₃, CH₂)

1466 C-H Bend Alkane (CH₂, CH₃)

1384 C-H Bend Alkane (CH₃)

1367 C-H Bend Alkane (CH₃)

Mass Spectrometry (MS)
The mass spectrum of isobutylcyclopentane provides information about its molecular weight

and fragmentation pattern upon electron ionization. The data presented was sourced from the

NIST Chemistry WebBook.

Table 4: Major Fragments in the Mass Spectrum of Isobutylcyclopentane

m/z Relative Intensity (%) Proposed Fragment

41 100 [C₃H₅]⁺

56 85 [C₄H₈]⁺

69 70 [C₅H₉]⁺ (cyclopentyl)

83 30 [C₆H₁₁]⁺

126 15 [C₉H₁₈]⁺ (Molecular Ion)

Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of isobutylcyclopentane (typically 5-25 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard
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5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

¹H NMR: Proton NMR spectra are recorded on a spectrometer operating at a frequency of

300 MHz or higher. A typical experiment involves the acquisition of 16 to 64 scans with a

relaxation delay of 1-2 seconds between pulses.

¹³C NMR: Carbon-13 NMR spectra are acquired on the same instrument, typically at a

frequency of 75 MHz or higher. Due to the low natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally

required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to

simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, isobutylcyclopentane can be analyzed directly as a thin film.

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin

capillary film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier-Transform

Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired.

The sample is then placed in the instrument's sample compartment, and the spectrum is

typically recorded over the range of 4000 to 400 cm⁻¹. Multiple scans (e.g., 16 or 32) are

averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization: Isobutylcyclopentane, being a volatile liquid, is well-

suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of

the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The

compound is volatilized and separated from the solvent and any impurities on a capillary

column (e.g., a non-polar DB-5 column). The eluted compound then enters the mass

spectrometer. Electron Ionization (EI) is a common method for alkanes, where the sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.
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Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

various fragment ions) are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each

ion, generating the mass spectrum.

Visualization of Spectroscopic Data Correlation
The following diagram illustrates the logical workflow of how the different spectroscopic

techniques provide complementary information for the structural elucidation of

isobutylcyclopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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